molecular formula C25H29NO3 B11382692 N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11382692
M. Wt: 391.5 g/mol
InChI Key: PAVHGLGGRATXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group results in the corresponding amine .

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and potential for diverse applications. Its tert-butyl group provides steric hindrance, enhancing its stability and selectivity in reactions .

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C25H29NO3/c1-19-7-13-22(14-8-19)29-18-24(27)26(17-23-6-5-15-28-23)16-20-9-11-21(12-10-20)25(2,3)4/h5-15H,16-18H2,1-4H3

InChI Key

PAVHGLGGRATXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.